Lipophilicity vs. Shorter-Chain Analog
Chloromethyl dodecanoate exhibits a LogP value of 4.646, which is substantially higher than that of its C6 analog, chloromethyl hexanoate (LogP = 2.306) [1]. This difference of approximately 2.34 LogP units corresponds to a >200-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and distribution profiles when used as a prodrug moiety [1].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 4.64680 |
| Comparator Or Baseline | Chloromethyl hexanoate (C6 analog), LogP = 2.30620 |
| Quantified Difference | ΔLogP = +2.34 units |
| Conditions | Calculated/experimental LogP values from chemical databases [1] |
Why This Matters
A >2-unit increase in LogP significantly enhances lipophilicity, which can improve membrane permeability and alter the pharmacokinetic profile of conjugated drugs, making the C12 ester preferable for targeting lipophilic compartments or achieving sustained release.
- [1] Molbase. chloromethyl dodecanoate. Molbase Chemical Database. View Source
